

Rindopepimut (CDX-110) Clinical Trial Data Analysis: A Comparative Guide

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Compound of Interest

Compound Name: EGFRvIII peptide

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This guide provides a comprehensive analysis of the clinical trial data for Rindopepimut (CDX-110), a peptide vaccine targeting the epidermal growth factor receptor variant III (EGFRvIII) mutation in glioblastoma (GBM). It offers an objective comparison with alternative GBM treatments, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of this therapeutic approach.

Comparative Analysis of Clinical Trial Data

The clinical development of Rindopepimut for glioblastoma has been evaluated in several key clinical trials, including the ACT III, ACT IV, and ReACT studies. The following tables summarize the quantitative data from these trials and compare the efficacy of Rindopepimut with standard-of-care and other therapies for glioblastoma.

Rindopepimut in Newly Diagnosed Glioblastoma

Table 1: Efficacy of Rindopepimut in Newly Diagnosed EGFRvIII-Positive Glioblastoma

Clinical Trial	Treatment Arm	Number of Patients	Median Overall Survival (OS) from Diagnoses	2-Year Survival Rate	Median Progression-Free Survival (PFS) from Diagnoses	Reference
ACT III (Phase II, single-arm)	Rindopepimut + Temozolomide	65	24.6 months	52%	12.3 months	[1][2][3]
ACT IV (Phase III, randomized, double-blind)	Rindopepimut + Temozolomide	371 (MRD population)	20.1 months	Not Reported	Not Reported	[4][5]
ACT IV (Phase III, randomized, double-blind)	Control (KLH) + Temozolomide	374 (MRD population)	20.0 months	Not Reported	Not Reported	[4][5]

MRD: Minimal Residual Disease

Rindopepimut in Recurrent Glioblastoma

Table 2: Efficacy of Rindopepimut in Recurrent EGFRvIII-Positive Glioblastoma (ReACT Study)

Efficacy Endpoint	Rindopepimut + Bevacizumab (n=36)	Control (KLH) + Bevacizumab (n=37)	p-value	Reference
Median Overall Survival (OS)	11.6 months	9.3 months	0.01	[6][7]
24-Month Survival Rate	20%	3%	0.0179	[6]
Progression-Free Survival at 6 months (PFS6)	28%	16%	0.12	[6][8]
Objective Response Rate (ORR)	30%	18%	0.38	[6][8]
Median Duration of Response	7.8 months	5.6 months	Not Reported	[6][8]
Patients stopping corticosteroids for >6 months	33%	0%	Not Reported	[8]

Comparator Therapies for Glioblastoma

Table 3: Efficacy of Alternative Therapies in Glioblastoma

Therapy	Patient Population	Key Efficacy Results	Reference
Temozolomide	Newly Diagnosed GBM (with radiation)	Median OS: 14.6 months (vs. 12.1 months with radiation alone)	[9]
Temozolomide	Recurrent GBM	6-month PFS: 21%	[9]
Bevacizumab	Recurrent GBM	6-month PFS: 42.6% - 50.3%; Median OS: 9.2 months	[10][11]
Lomustine	Recurrent GBM	9-month OS: 43%	[12][13]
Bevacizumab + Lomustine	Recurrent GBM	9-month OS: 59%; Median OS: 11-12 months	[12][13]

Experimental Protocols

Rindopepimut Mechanism of Action

Rindopepimut is a cancer vaccine composed of a 14-amino acid peptide sequence unique to the EGFRvIII mutation, conjugated to keyhole limpet hemocyanin (KLH) to enhance immunogenicity.[14][15][16] It is administered intradermally with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant.[17] The vaccine is designed to stimulate the patient's immune system to produce a specific cytotoxic T-lymphocyte and antibody response against tumor cells expressing the EGFRvIII protein.[14][16]

ACT IV Study Design (Newly Diagnosed GBM)

The ACT IV study was a Phase III, randomized, double-blind, international trial.[5][18][19]

- Patient Population: Adults with newly diagnosed, surgically resected, EGFRvIII-positive glioblastoma.[5]
- Treatment Protocol: Following radiation and temozolomide, patients were randomized to receive either Rindopepimut with temozolomide or a control (KLH) with temozolomide.[5][20]

- Primary Endpoint: Overall survival.[2]

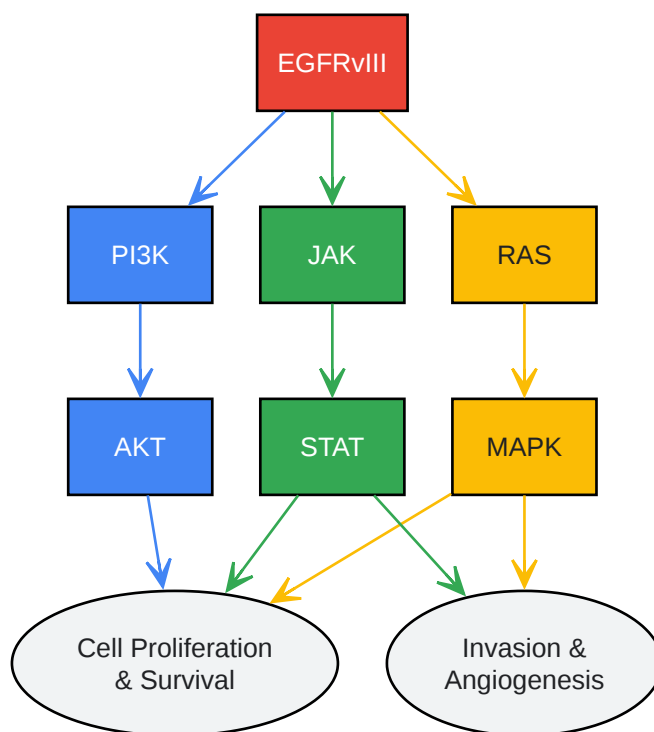
ReACT Study Design (Recurrent GBM)

The ReACT study was a Phase II, randomized, double-blind trial.[6][7][8]

- Patient Population: Patients with recurrent, EGFRvIII-positive glioblastoma who were bevacizumab-naïve.[8]
- Treatment Protocol: Patients were randomized to receive either Rindopepimut in combination with bevacizumab or a control (KLH) with bevacizumab.[8]
- Primary Endpoint: Progression-free survival at 6 months (PFS6).[8]

Visualizations

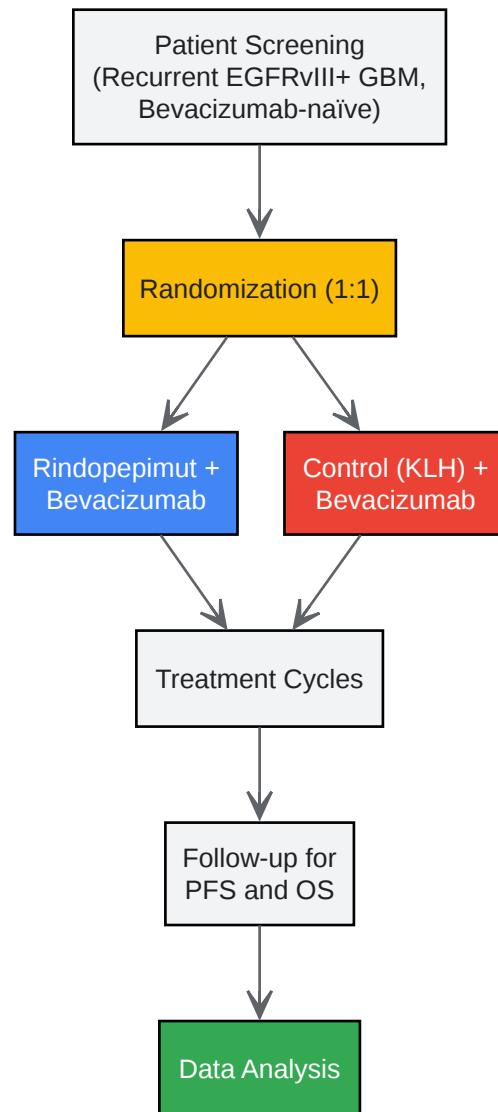
EGFRvIII Signaling Pathway

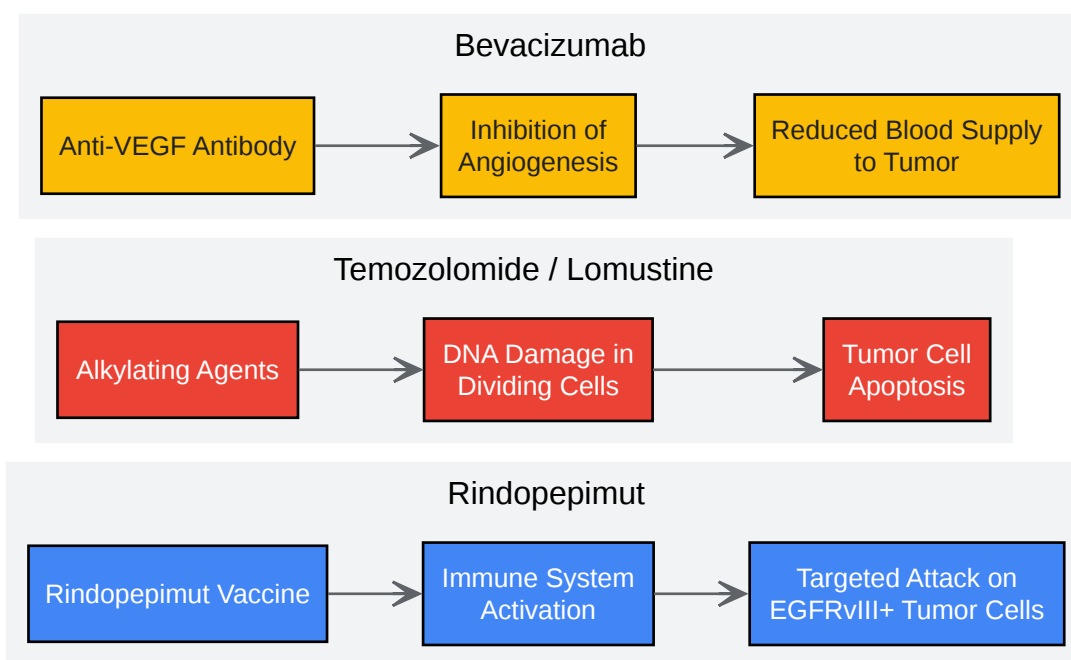


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Caption: EGFRvIII constitutively activates downstream signaling pathways promoting tumor growth.

Rindopepimut Clinical Trial Workflow (ReACT Study)





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